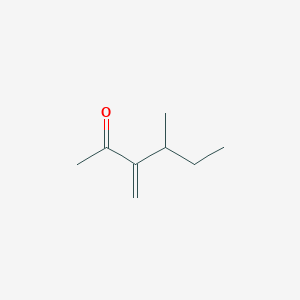

4-Methyl-3-methylidenehexan-2-one

Description

Properties

CAS No. |

58670-43-2 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

4-methyl-3-methylidenehexan-2-one |

InChI |

InChI=1S/C8H14O/c1-5-6(2)7(3)8(4)9/h6H,3,5H2,1-2,4H3 |

InChI Key |

NWHFQIBJNRDQIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-methylidenehexan-2-one can be achieved through several methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with a ketone to form the desired product . Another method involves the use of cuprate reagents in acylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-methylidenehexan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-3-methylidenehexan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-methylidenehexan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Ethyl-2-methylhexan-3-one (PubChem: )

- Structural Differences :

- The ketone group is at position 3 (vs. position 2 in the target compound).

- Substituents include an ethyl group at position 4 and a methyl group at position 2 (vs. a methylidene group at position 3 and methyl at position 4 in the target compound).

- Inferred Properties :

- The absence of conjugation in 4-Ethyl-2-methylhexan-3-one likely reduces its reactivity toward nucleophilic additions compared to the α,β-unsaturated system in 4-Methyl-3-methylidenehexan-2-one.

- Increased steric bulk from the ethyl group may lower solubility in polar solvents relative to the target compound .

4-Methyl-2-hexanol (CAS 2313-61-3; )

- Functional Group Contrast :

- An alcohol (-OH) replaces the ketone (=O), drastically altering polarity and hydrogen-bonding capacity.

- Physicochemical Implications: Higher boiling point expected for 4-Methyl-2-hexanol due to hydrogen bonding (vs. the ketone’s dipole-dipole interactions). Molecular weight: 116.20 g/mol (alcohol) vs. ~126.19 g/mol (target ketone), suggesting differences in volatility .

Aromatic and Methoxy-Substituted Analogs ()

- Compounds like 4-Methoxy-3-methylphenylacetone introduce aromatic rings and methoxy groups, which: Enhance resonance stabilization compared to aliphatic systems.

Data Table: Key Structural and Inferred Properties

| Compound | Functional Group | Substituents | Molecular Weight (g/mol) | Key Reactivity/Property Differences |

|---|---|---|---|---|

| This compound | Ketone (α,β-unsaturated) | Methylidene (C3), Methyl (C4) | ~126.19 | Conjugation enhances electrophilicity |

| 4-Ethyl-2-methylhexan-3-one | Ketone | Ethyl (C4), Methyl (C2) | ~142.24 | Higher steric bulk, reduced conjugation |

| 4-Methyl-2-hexanol | Alcohol | Methyl (C4), Hydroxyl (C2) | 116.20 | Hydrogen bonding increases boiling point |

| 4-Methoxy-3-methylphenylacetone | Ketone (aromatic) | Methoxy (C4), Methyl (C3) | ~178.23 | Resonance stabilization alters reactivity |

Research Findings and Limitations

- Reactivity Trends : The methylidene group in this compound likely facilitates Michael addition reactions, whereas saturated analogs (e.g., 4-Ethyl-2-methylhexan-3-one) exhibit slower kinetics due to lack of conjugation .

- Solubility: Aliphatic ketones generally exhibit moderate polarity, but branching (e.g., ethyl vs. methylidene) may reduce solubility in water compared to alcohols like 4-Methyl-2-hexanol .

- Limitations : Direct experimental data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation and general organic chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.